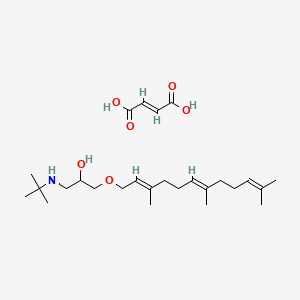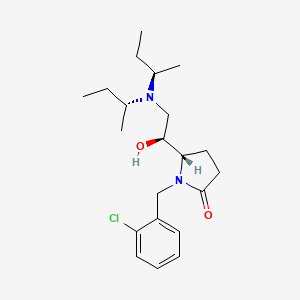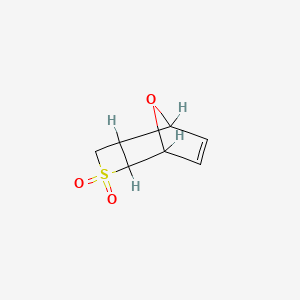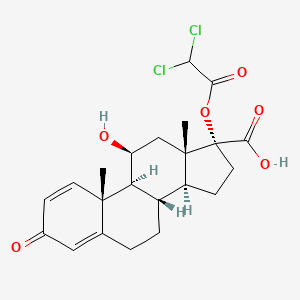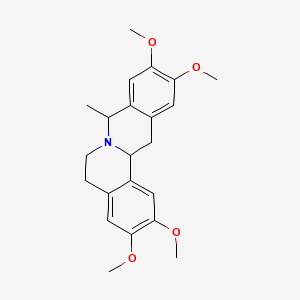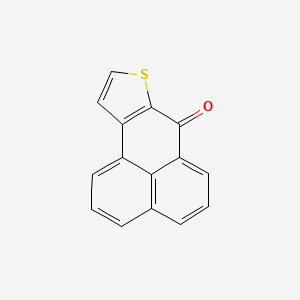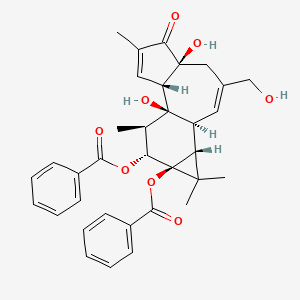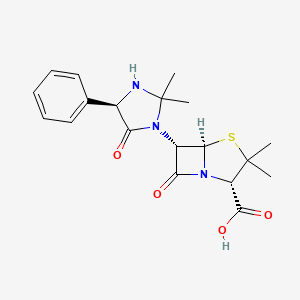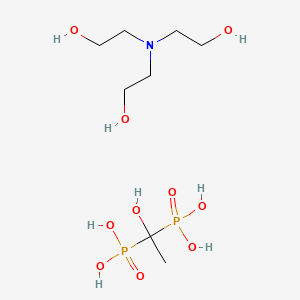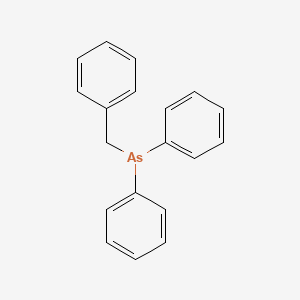
Benzyl(diphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(diphenyl)arsane, also known as diphenyl(phenylmethyl)arsane, is an organoarsenic compound with the molecular formula C19H17As. This compound is characterized by the presence of a benzyl group (C6H5CH2-) attached to a diphenylarsane moiety (As(C6H5)2). It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(diphenyl)arsane typically involves the reaction of benzyl chloride with diphenylarsine in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the diphenylarsine group. The reaction conditions often include the use of an inert solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Arsenic oxides (As2O3, As2O5) and other arsenic-containing compounds.
Reduction: Arsine derivatives (AsH3).
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzyl(diphenyl)arsane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of benzyl(diphenyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it may interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological activities.
Comparación Con Compuestos Similares
Triphenylarsine (As(C6H5)3): Similar in structure but lacks the benzyl group.
Phenylarsine oxide (C6H5AsO): Contains an arsenic-oxygen bond instead of the benzyl group.
Arsine (AsH3): A simpler arsenic hydride without aromatic groups.
Uniqueness: Benzyl(diphenyl)arsane is unique due to the presence of both benzyl and diphenyl groups attached to the arsenic atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2741-42-6 |
|---|---|
Fórmula molecular |
C19H17As |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
benzyl(diphenyl)arsane |
InChI |
InChI=1S/C19H17As/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
UFJSAPNUODOOQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[As](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


